Atrasentan
Overview
Description
Atrasentan is an experimental drug that is being studied for the treatment of various types of cancer, including non-small cell lung cancer . It is also being investigated as a therapy for diabetic kidney disease . Atrasentan failed a phase 3 trial for prostate cancer in patients unresponsive to hormone therapy . It is an endothelin receptor antagonist selective for subtype A (ET A) .
Molecular Structure Analysis
Atrasentan has a chemical formula of C29H38N2O6 . Its molecular weight is 542.69 .
Physical And Chemical Properties Analysis
Atrasentan has a chemical formula of C29H38N2O6 . Its molecular weight is 542.69 . The storage conditions for Atrasentan are -20°C for 3 years and 4°C for 2 years for the powder form .
Scientific Research Applications
Prostate Cancer Treatment
Atrasentan, a selective endothelin-A receptor antagonist, has been studied for its efficacy in treating hormone-refractory prostate cancer. Research indicates that it may delay progression of this cancer type. In one study, atrasentan showed the potential to prolong median time to progression in hormone-refractory prostate cancer patients compared to a placebo group. It also led to a significant delay in time to prostate-specific antigen progression and attenuated increases in serum markers of disease burden (Carducci et al., 2003).
Renal Function in Type 2 Diabetes
Atrasentan has been explored for its role in improving renal outcomes in patients with type 2 diabetes and chronic kidney disease. A study found that treatment with atrasentan in this patient population reduced the risk of renal events without causing significant sodium retention. This supports the potential role of selective endothelin receptor antagonists in protecting renal function in high-risk patients with type 2 diabetes (Heerspink et al., 2019).
Cardiovascular Risk and Early Atherosclerosis
Atrasentan has been investigated for its efficacy and safety in patients with cardiovascular risk and early atherosclerosis. A study showed that treatment with atrasentan resulted in a reduction of blood pressure and improvement in glucose and lipid metabolism, suggesting its beneficial role in treating hypertension and metabolic syndrome (Raichlin et al., 2008).
Diabetic Nephropathy
In the context of diabetic nephropathy, atrasentan has been shown to reduce albuminuria when added to renin-angiotensin system blockade. This could improve renal outcomes in patients with type 2 diabetic nephropathy already receiving maximum tolerated doses of RAS inhibitors (Kohan et al., 2011).
Malignant Glioma
A phase I study investigated the safety of escalating doses of atrasentan in adults with recurrent malignant glioma. The study found that the maximum tolerated dose of atrasentan was 70 mg/day, and it was generally safe and effective in reducing symptoms associated with recurrent malignant glioma (Phuphanich et al., 2008).
Diabetic Retinopathy
Research into diabetic retinopathy revealed that atrasentan could reduce vascular and neuroretinal complications in diabetic mice. This finding suggests that endothelin-A receptor blockade using atrasentan could be a therapeutic target in diabetic retinopathy (Chou et al., 2014).
Non-Small Cell Lung Cancer
A study on the use of atrasentan in combination with chemotherapy (paclitaxel-carboplatin) for treating advanced non-small cell lung cancer found the combination to be safe and well-tolerated. This suggests a potential role for atrasentan in enhancing the efficacy of chemotherapy in this type of cancer (Chiappori et al., 2008).
Future Directions
Novartis plans to review interim results with FDA to enable a potential regulatory submission for accelerated approval . The study continues with the final readout expected in the first quarter of 2026 . Novartis is advancing the development of three highly differentiated therapies in IgAN, with the potential to address unmet needs for people living with the disease .
properties
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJMGVDPWRKOC-QPVYNBJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atrasentan | |
CAS RN |
173937-91-2, 195704-72-4 | |
Record name | Atrasentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173937-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atrasentan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A 127722 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atrasentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06199 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATRASENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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